molecular formula C38H44O12 B1245284 staminol C

staminol C

Cat. No. B1245284
M. Wt: 692.7 g/mol
InChI Key: UIOAMSFHGBMZTF-MYFRPNQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

staminol C is a natural product found in Orthosiphon with data available.

Scientific Research Applications

Novel Diterpene Isolation

Staminol C, a compound found in Orthosiphon stamineus, has been identified as a new staminane-type diterpene. It was isolated alongside other novel diterpenes, contributing to the understanding of plant-derived compounds with potential pharmaceutical applications (Nguyen et al., 2004).

Nitric Oxide Inhibition Activity

Research demonstrates that Staminol C exhibits dose-dependent inhibition of nitric oxide production in macrophage-like cells. This finding is significant for its potential anti-inflammatory and immunomodulatory properties (Nguyen et al., 2004).

properties

Product Name

staminol C

Molecular Formula

C38H44O12

Molecular Weight

692.7 g/mol

IUPAC Name

[(2S,3S,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-5,10-diacetyloxy-7-benzoyloxy-3-ethenyl-2,6,10a-trihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate

InChI

InChI=1S/C38H44O12/c1-8-24-28(49-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(47-20(2)39)38(29,46)34(44)37(24,7)45)35(4,5)30(27(41)31(36)48-21(3)40)50-33(43)23-17-13-10-14-18-23/h8-18,24-31,41,45-46H,1,19H2,2-7H3/t24-,25-,26+,27-,28+,29+,30+,31-,36-,37-,38-/m0/s1

InChI Key

UIOAMSFHGBMZTF-MYFRPNQSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@]([C@H]([C@H]3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(C(C3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)(C)C

synonyms

staminol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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